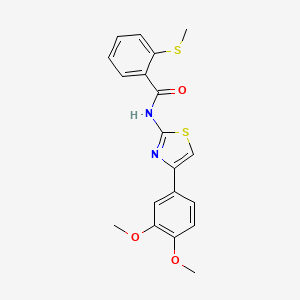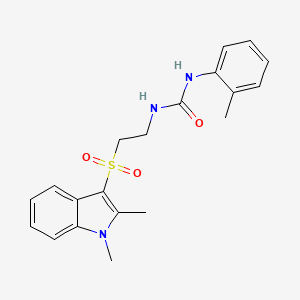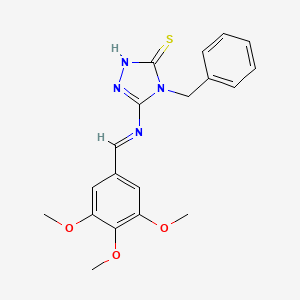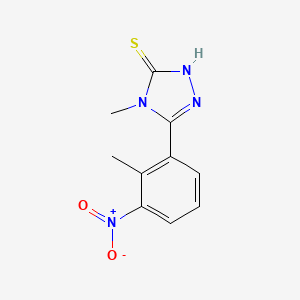
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide compounds have been investigated for their potential in anticancer research. Studies have explored the synthesis and evaluation of benzamide derivatives, including those with a thiadiazole scaffold, for their in vitro anticancer activity against various human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017). Additionally, derivatives of these compounds have shown moderate to excellent anticancer activities in comparison to reference drugs, exhibiting significant potential in cancer treatment (Ravinaik et al., 2021).
Supramolecular Gelators
These compounds have also been studied for their role as supramolecular gelators. Research into N-(thiazol-2-yl)benzamide derivatives has highlighted their ability to form gels in ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).
Antioxidant Activity
In the context of antioxidant research, benzothiazole derivatives, related to the structure of this compound, have been synthesized and evaluated for their ability to inactivate reactive chemical species. These studies have demonstrated the potential of these compounds in neutralizing free radicals, contributing to their therapeutic potential in conditions involving oxidative stress (Cabrera-Pérez et al., 2016).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally similar to this compound, has shown these compounds to have potent antiallergy activity. These studies suggest the potential of these compounds in developing new treatments for allergic conditions (Hargrave et al., 1983).
Antibacterial Agents
Derivatives of N-(thiazol-2-yl)benzamide have been investigated for their antibacterial properties. Some of these compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential use as antibacterial agents (Palkar et al., 2017).
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-15-9-8-12(10-16(15)24-2)14-11-26-19(20-14)21-18(22)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARZJNDNNBOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)


![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)



![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)


